4-Chloro-6,8-diiodoquinazoline
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Overview
Description
4-Chloro-6,8-diiodoquinazoline is a heterocyclic compound belonging to the quinazoline family. It is characterized by the presence of chlorine and iodine atoms at the 4th, 6th, and 8th positions of the quinazoline ring.
Preparation Methods
The synthesis of 4-Chloro-6,8-diiodoquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the reaction of 4-chloroquinazoline with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-80°C . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Chloro-6,8-diiodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium hydroxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include iodine, potassium hydroxide, and acetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6,8-diiodoquinazoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential anticancer and antiviral agents.
Material Science: The compound’s unique halogenation pattern makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which 4-Chloro-6,8-diiodoquinazoline exerts its effects is primarily through its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
4-Chloro-6,8-diiodoquinazoline can be compared with other halogenated quinazoline derivatives such as:
- 4-Chloro-5-iodoquinazoline
- 4-Chloro-7-iodoquinazoline
- 4-Chloro-8-iodoquinazoline
These compounds share similar structural features but differ in the position and number of halogen atoms, which can influence their chemical reactivity and biological activity
Properties
CAS No. |
98436-53-4 |
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Molecular Formula |
C8H3ClI2N2 |
Molecular Weight |
416.38 g/mol |
IUPAC Name |
4-chloro-6,8-diiodoquinazoline |
InChI |
InChI=1S/C8H3ClI2N2/c9-8-5-1-4(10)2-6(11)7(5)12-3-13-8/h1-3H |
InChI Key |
KPPIHYTZNJIYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)I)I |
Origin of Product |
United States |
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